97631-49-7 (Fumarate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

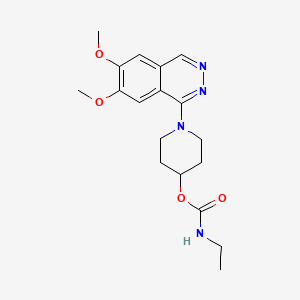

CERM-11956 is a calcium channel antagonist potentially for the treatment of myocardia ischemia. CERM-11956 led to slightly increased ATP levels in ischaemic hearts as compared to the control value in ischaemic hearts.

Scientific Research Applications

Biofilm Research : Fumarate is used as a terminal electron acceptor by microorganisms in biofilms. A study developed a microbiosensor for in situ depth profiling in biofilms, enabling better understanding of fumarate's role in biofilm growth and respiratory processes (Atci et al., 2017).

Biotechnology : Fumarate plays a significant role in the tricarboxylic acid (TCA) cycle and is valuable in the food, pharmaceutical, and chemical industries. Research has explored engineering Candida glabrata strains for efficient fumarate production, demonstrating the utility of fumarate in industrial biotechnology (Chen et al., 2019).

Material Science : Fumarate has been used in the synthesis of metal–organic frameworks (MOFs). A novel Zr-based MOF containing fumarate dianions as linkers was developed, illustrating fumarate's potential in creating materials with specific properties like microporosity and stability in water-based salt solutions, relevant in biomaterials (Wiβmann et al., 2012).

Sensing and Detection Technologies : Fumarate is important in detecting certain metabolic activities. Studies have developed electrochemical biosensing systems for fumarate quantification, useful in fields like food spoilage detection and medical diagnostics (Si et al., 2015).

Medical Research : Fumarate can act as an inhibitor of pyroptosis, an inflammatory cell death process. This discovery may inform the development of treatments for multiple sclerosis and other inflammatory diseases, highlighting the therapeutic potential of fumarate (Humphries et al., 2020).

Nuclear Magnetic Resonance (NMR) Spectroscopy : Fumarate is used as a probe in hyperpolarized magnetic resonance imaging and spectroscopy, particularly to detect fumarase activity in various cells and tissues, a method critical in cancer research (Shishmarev et al., 2018).

properties

CAS RN |

97631-49-7 |

|---|---|

Product Name |

97631-49-7 (Fumarate) |

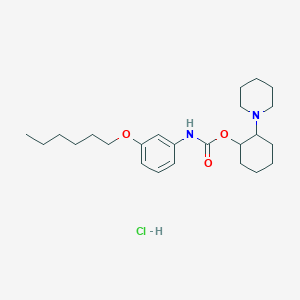

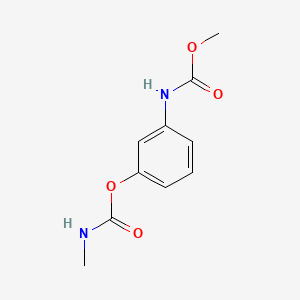

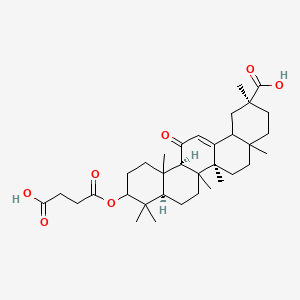

Molecular Formula |

C29H38N2O7 |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-1,3-benzodioxol-5-amine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C25H34N2O3.C4H4O4/c1-20(2)17-28-18-23(26-12-6-7-13-26)16-27(15-21-8-4-3-5-9-21)22-10-11-24-25(14-22)30-19-29-24;5-3(6)1-2-4(7)8/h3-5,8-11,14,20,23H,6-7,12-13,15-19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

AZZVBCJRSYUICI-WLHGVMLRSA-N |

Isomeric SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=C/C(=O)O)\C(=O)O |

SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

CERM-11956; CERM 11956; CERM11956 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.